Publicly Available Comparative Biological Activity Data for the Target Compound
No direct head-to-head comparison data, cross-study comparable data, or class-level quantitative inference could be identified for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide. The historical antiparasitic research program by Mikhaĭlitsyn et al. synthesized and evaluated related sulfonamidobenzamides with a benzo-2,1,3-thiadiazole ring, reporting low acute oral toxicity at 4 g/kg in mice across all tested compounds . However, the specific bromine substitution pattern and ethyl linker of the target compound were not among the published analogs, and no anthelmintic activity data specific to this molecule were reported . In the CCK-2R antagonist series, the benzothiadiazole-4-sulfonyl motif was employed in an anthranilic scaffold with a direct sulfonamide-to-aryl linkage, yielding pK(I) values ranging from 6.4 to ~8.2 across the optimization campaign , but the target compound's ethyl linker and 2-bromobenzamide terminus represent a fundamentally different chemotype for which no receptor binding data exist. Similarly, benzothiadiazole-4-sulfonamide derivatives evaluated as T3SS inhibitors in Yersinia used a 2-arylsulfonylamino-benzanilide architecture distinct from the target compound's N-ethyl-linked benzamide core .
| Evidence Dimension | Comparative biological activity (in vitro / in vivo) against closest structurally characterized analogs |
|---|---|
| Target Compound Data | No quantitative biological activity data available in public domain |
| Comparator Or Baseline | Closest characterized analogs: (a) Haloid-containing sulfonamidobenzamides with benzo-2,1,3-thiadiazole radical — acute oral toxicity LD50 > 4 g/kg in mice (class-level, exact structures not specified) ; (b) 1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoyl]-piperidine — CCK-2R pK(I) = 6.4 ; (c) 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide — T3SS reporter-gene inhibition (activity range across analogs: non-active to more potent than lead) |
| Quantified Difference | Cannot be calculated; target compound data absent from published literature |
| Conditions | Anthelmintic screening models (Mikhaĭlitsyn series); CCK-2R radioligand binding assay (Allison et al.); Yersinia T3SS-dependent reporter-gene assay (Kauppi et al.) |
Why This Matters
The absence of any published quantitative biological data for this specific compound means that no evidence-based selection, procurement, or prioritization rationale can be constructed; users must either generate primary data or rely on structure-based predictions of unproven reliability.
- [1] Mikhaĭlitsyn FS, Lebedeva MN, Kozyreva NP, Lychko ND, Drusviatskaia SK, Uvarova NA. [The search for new antiparasitic agents. 3. The synthesis of haloid-containing sulfonamidobenzamides with a benzo-2,1,3-thiadiazole radical in the sulfonamide group and a study of their acute toxicity]. Med Parazitol (Mosk). 1991 Mar-Apr;(2):36-8. Russian. PMID: 2067493. View Source
- [2] Mikhaĭlitsyn FS, Kozyreva NP, Veretennikova NL, Lebedeva MN, Pereverzeva EV, Lychko ND. [The search for new antiparasitic agents. 14. The synthesis, acute toxicity and anthelmintic activity of N-(3,5-dibromobenzo-2,1,3-thiadiazolyl-4)-2-[(4-chlorophenylsulfonyl)amino]-5-bromobenzamide]. Med Parazitol (Mosk). 1995 Apr-Jun;(2):30-2. Russian. PMID: 8596507. View Source
- [3] Allison BD, Phuong VK, McAtee LC, Rosen M, Morton M, Prendergast C, Barrett T, Lagaud G, Freedman J, Li L, Wu X, Venkatesan H, Pippel M, Woods C, Rizzolio MC, Hack M, Hoey K, Deng X, King C, Shankley NP, Rabinowitz MH. Identification and optimization of anthranilic sulfonamides as novel, selective cholecystokinin-2 receptor antagonists. J Med Chem. 2006 Oct 19;49(21):6371-90. doi: 10.1021/jm060590x. PMID: 17034143. View Source
- [4] Kauppi AM, Andersson CD, Norberg HA, Sundin C, Linusson A, Elofsson M. Inhibitors of type III secretion in Yersinia: design, synthesis and multivariate QSAR of 2-arylsulfonylamino-benzanilides. Bioorg Med Chem. 2007 Nov 15;15(22):6994-7011. doi: 10.1016/j.bmc.2007.07.047. PMID: 17851084. View Source
